Pyrimidine N-oxide

Catalog No.
S1513020
CAS No.
17043-94-6
M.F
C4H4N2O
M. Wt
96.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimidine N-oxide

CAS Number

17043-94-6

Product Name

Pyrimidine N-oxide

IUPAC Name

1-oxidopyrimidin-1-ium

Molecular Formula

C4H4N2O

Molecular Weight

96.09 g/mol

InChI

InChI=1S/C4H4N2O/c7-6-3-1-2-5-4-6/h1-4H

InChI Key

OQZGLXOADHKTDN-UHFFFAOYSA-N

SMILES

C1=CN=C[N+](=C1)[O-]

Canonical SMILES

C1=CN=C[N+](=C1)[O-]

Organic Chemistry:

  • Synthesis and Reactivity: Pyrimidine N-oxides serve as valuable intermediates in the synthesis of various heterocyclic compounds, including pharmaceuticals and agrochemicals. Their unique reactivity allows for diverse transformations, making them versatile building blocks in organic synthesis [].
  • Study of N-Oxidation Reactions: Pyrimidine N-oxides are often used as model substrates to study N-oxidation reactions, which are important in various chemical processes. Understanding the factors affecting their formation and reactivity helps researchers develop new and efficient methods for N-oxidation of other molecules [].

Medicinal Chemistry and Drug Discovery:

  • Potential Therapeutic Agents: Some pyrimidine N-oxides exhibit promising biological activities, including antihypertensive, anti-inflammatory, and anticancer properties. These findings have led to the development of several drugs containing the pyrimidine N-oxide core, with Minoxidil, a well-known topical treatment for hair loss, being the most prominent example [].
  • Drug Design and Development: Due to their structural similarity to natural pyrimidines, pyrimidine N-oxides can be used as scaffolds in drug design to develop novel therapeutic agents. Researchers can modify the structure of the pyrimidine N-oxide to target specific biological processes and potentially overcome limitations associated with the parent pyrimidine molecule [].

Pyrimidine N-oxide is a heterocyclic compound characterized by the molecular formula C4H4N2OC_4H_4N_2O. It is derived from pyrimidine through the oxidation of the nitrogen atom, resulting in the formation of an N-oxide functional group. This compound is typically a colorless to pale yellow solid that is hygroscopic, meaning it readily absorbs moisture from the air. Pyrimidine N-oxide has a planar structure, similar to that of pyrimidine, with distinct electronic properties due to the presence of the N-oxide group, which influences its reactivity and interactions in various chemical environments .

, often exhibiting reactivity patterns that differ from its parent compound, pyrimidine. Key reactions include:

  • Electrophilic Substitution: The N-oxide group enhances the electrophilicity of the pyrimidine ring, facilitating reactions with electrophiles.
  • Nucleophilic Aromatic Substitution: Pyrimidine N-oxide can undergo nucleophilic attack at positions 2 and 4 of the ring, allowing for further functionalization.
  • Rearrangement Reactions: Notably, it can undergo rearrangements such as the Boekelheide rearrangement when treated with carboxylic acid anhydrides, leading to acyloxymethyl-substituted products .

Pyrimidine N-oxides have garnered interest in medicinal chemistry due to their biological activities. Some derivatives exhibit antimicrobial properties and can act as precursors to pharmaceutical agents. For instance, certain pyrimidine N-oxides have been investigated for their potential as anti-inflammatory agents and in cancer therapy. The unique electronic properties imparted by the N-oxide group enhance their interaction with biological targets .

The synthesis of pyrimidine N-oxides typically involves oxidation processes using various oxidizing agents. Common methods include:

  • Oxidation with Peracids: Monosubstituted pyrimidines can be oxidized using peracetic acid or perbenzoic acid.
  • Ring Closure Reactions: These can be achieved through rearrangement reactions involving starting materials like substituted pyrimidines.
  • Catalytic Reduction: Some methods allow for reductive cleavage of precursors to yield pyrimidine N-oxides .

Pyrimidine N-oxides find applications across several domains:

  • Pharmaceuticals: As intermediates in the synthesis of drugs, including anti-inflammatory and antimicrobial agents.
  • Chemical Synthesis: Used as reagents in organic synthesis due to their ability to participate in diverse chemical transformations.
  • Agriculture: Certain derivatives are explored for use as fungicides and herbicides .

Studies on the interactions of pyrimidine N-oxides with various biological systems reveal their potential as ligands in coordination chemistry. Their ability to form complexes with transition metals has been documented, indicating possible applications in catalysis and materials science. Additionally, investigations into their interactions with proteins and enzymes suggest potential roles in drug design and development .

Pyrimidine N-oxide shares structural similarities with other nitrogen-containing heterocycles. Here are some comparable compounds:

CompoundFormulaUnique Features
Pyridine N-oxideC5H5NOC_5H_5NOLess basic than pyridine; participates in various reactions
Nicotinic acid N-oxideC6H6N2OC_6H_6N2OPrecursor to niflumic acid; exhibits anti-inflammatory properties
2-Chloropyridine N-oxideC5H4ClNC_5H_4ClNUsed as a fungicide; shows different reactivity patterns
2,3,5-trimethylpyridine N-oxideC9H13NC_9H_{13}NPrecursor to omeprazole; involved in proton pump inhibition

Uniqueness of Pyrimidine N-Oxide

Pyrimidine N-oxide is distinct due to its specific electronic configuration and reactivity profile compared to other nitrogen heterocycles. Its ability to undergo nucleophilic aromatic substitution more readily than its parent compound allows for a broader range of synthetic applications. Additionally, its biological activity as a precursor for pharmaceuticals highlights its importance in medicinal chemistry .

XLogP3

-0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Pyrimidine N-oxide

Dates

Modify: 2023-08-15

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